molecular formula C16H15F2N B1455314 1-Benzhydryl-3,3-difluoroazetidine CAS No. 288315-02-6

1-Benzhydryl-3,3-difluoroazetidine

Cat. No.: B1455314
CAS No.: 288315-02-6
M. Wt: 259.29 g/mol
InChI Key: HLEUISXCWOXDRB-UHFFFAOYSA-N
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Description

1-Benzhydryl-3,3-difluoroazetidine is an organic compound belonging to the class of azetidines, characterized by a four-membered ring structure containing nitrogen.

Mechanism of Action

Target of Action

It’s known that the compound is used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

The compound contains a high-tensile four-membered ring and fluorine atoms, which may contribute to its reactivity

Biochemical Pathways

As a compound used in organic synthesis , it may be involved in a wide range of biochemical reactions depending on the context.

Pharmacokinetics

It’s known that the compound is soluble in organic solvents such as chloroform and dichloromethane , which may influence its bioavailability and distribution.

Result of Action

Given its use in organic synthesis , the compound likely participates in a variety of chemical reactions, leading to diverse potential outcomes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Benzhydryl-3,3-difluoroazetidine. For instance, the compound should be stored at temperatures between 2-8°C to maintain its stability. Additionally, the compound’s reactivity may be influenced by factors such as pH, temperature, and the presence of other chemicals in the reaction environment.

Biochemical Analysis

Biochemical Properties

1-Benzhydryl-3,3-difluoroazetidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the target enzyme. The compound’s binding to enzymes can lead to conformational changes that either enhance or inhibit the enzyme’s activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or enhanced cellular function. At higher doses, toxic or adverse effects can be observed. These effects may include enzyme inhibition, disruption of cellular processes, and potential toxicity to specific tissues . Threshold effects have also been noted, where a certain dosage level is required to elicit a significant biochemical response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical effects, as its presence in specific tissues or organelles may enhance or inhibit certain cellular functions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects . For instance, its presence in the nucleus may influence gene expression, while its localization in the mitochondria could impact cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3,3-difluoroazetidine can be synthesized through a multi-step process. One possible synthetic route involves the reaction of difluoroazetidine with benzhydryl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3,3-difluoroazetidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms, which make the carbon atoms more electrophilic.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to yield amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted azetidines.

    Oxidation: Formation of azetidine oxides.

    Reduction: Formation of azetidine amines.

Scientific Research Applications

1-Benzhydryl-3,3-difluoroazetidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging due to its fluorine content, which can enhance imaging contrast.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of high-performance materials, such as polymers and coatings.

Comparison with Similar Compounds

    3,3-Difluoroazetidine: Shares the azetidine ring structure but lacks the benzhydryl group.

    1-Benzhydryl-azetidine: Similar structure but without the fluorine atoms.

Uniqueness: 1-Benzhydryl-3,3-difluoroazetidine is unique due to the presence of both the benzhydryl group and fluorine atoms. This combination imparts distinct chemical properties, such as increased electrophilicity and stability, making it valuable for various applications .

Properties

IUPAC Name

1-benzhydryl-3,3-difluoroazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N/c17-16(18)11-19(12-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEUISXCWOXDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10707376
Record name 1-(Diphenylmethyl)-3,3-difluoroazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10707376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288315-02-6
Record name 1-(Diphenylmethyl)-3,3-difluoroazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10707376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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